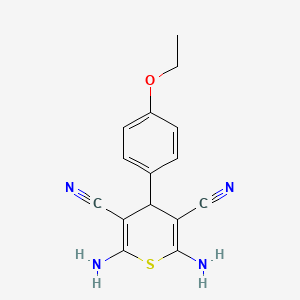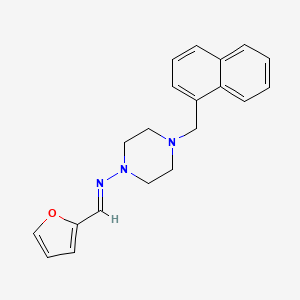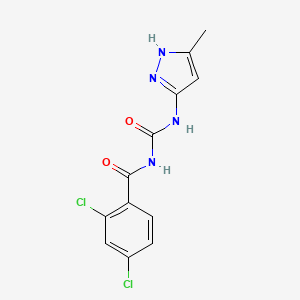![molecular formula C18H26N4O B5524437 1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5524437.png)
1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C18H26N4O and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.21066147 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reaction Mechanisms
- A study explored the functionalization reactions of related pyrazole compounds, demonstrating the synthesis of pyrazole-carboxamides through reactions of acid chloride with diamines. This research provides insights into the synthesis process that could be applicable to the compound , highlighting the versatility of pyrazole derivatives in chemical synthesis (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
- Another study presented a one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acid and aminopyridines. This method could be relevant for synthesizing derivatives of the compound , showcasing the compound's potential in creating structurally diverse pyrazole-based molecules (J. Crawforth & Melissa Paoletti, 2009).
Derivative Synthesis and Applications
- Research on the synthesis of 5-arylpyrazolo[4,3-d]pyrimidin-7-ones indicates the possibility of introducing various aryl substituents to the pyrazole core. This study underscores the compound's utility in creating molecules with potential pharmaceutical applications (T. Maruthikumar & P. Rao, 2003).
- An investigation into the modification and efficient synthesis of pyrazolo[4,3-d]pyrimidin-7-ones reveals methods for bromination and conversion into carboxamides, which could be directly relevant to manipulating the core structure of the compound for research or therapeutic purposes (K. Khan et al., 2005).
Potential Medicinal Applications
- The synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives , along with their evaluation for cytotoxic activity against cancer cells, indicate the compound's potential as a precursor in creating anticancer agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .
Propriétés
IUPAC Name |
2-methyl-N-(3-methyl-1-pyridin-3-ylbutyl)-5-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-5-7-15-11-17(22(4)21-15)18(23)20-16(10-13(2)3)14-8-6-9-19-12-14/h6,8-9,11-13,16H,5,7,10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAOWHMZPOQVDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1)C(=O)NC(CC(C)C)C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5Z)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-3-[(E)-thiophen-2-ylmethylideneamino]-1,3-thiazolidin-4-one](/img/structure/B5524355.png)


![4-[2-Iodo-1-methoxy-1-(2-nitroimidazol-1-yl)ethyl]pyridine](/img/structure/B5524370.png)

![2-Chloro-N'-[(E)-[5-methyl-2-(methylsulfanyl)thiophen-3-YL]methylidene]benzohydrazide](/img/structure/B5524380.png)

![4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5524421.png)
![2-[(1,1-dioxido-1-benzothien-3-yl)thio]-4,6-dimethylpyrimidine](/img/structure/B5524422.png)
![4-{4-[(4-chlorophenyl)sulfonyl]-2-isobutyl-1,3-oxazol-5-yl}morpholine](/img/structure/B5524423.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B5524430.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5524438.png)
![N-[2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5524441.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-3,4,5-trimethoxybenzamide](/img/structure/B5524447.png)
